molecular formula C15H26N2O6 B14777851 2-(tert-Butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid

2-(tert-Butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid

Cat. No.: B14777851
M. Wt: 330.38 g/mol
InChI Key: DSWYGORZVNKYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid is a compound that features prominently in organic synthesis, particularly in the realm of peptide synthesis. This compound is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid
  • (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylpiperidin-3-yl)acetic acid

Uniqueness

The uniqueness of (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid lies in its azetidine ring, which imparts distinct steric and electronic properties compared to other similar compounds with pyrrolidine or piperidine rings. This makes it particularly useful in the synthesis of specific peptides and other complex molecules.

Properties

Molecular Formula

C15H26N2O6

Molecular Weight

330.38 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid

InChI

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-10(11(18)19)9-7-17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19)

InChI Key

DSWYGORZVNKYCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.